3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

Research on Chagas disease is often hindered by inconsistent biological data from regioisomeric impurities. This ortho-chloro substituted 1,2,4-thiadiazol-5(4H)-one is a critical, selective inhibitor of Trypanosoma cruzi triosephosphate isomerase (TcTIM), a validated target for new therapies. Procuring this precise isomer ensures experimental reproducibility and valid SAR conclusions. - Enables direct study of ortho-chlorine steric/electronic effects on target binding vs. para- and unsubstituted analogs. - Essential probe for TcTIM dimer-disruption mechanism assays, including DOSY-NMR and native MS. - Commercially available with a specified purity of 98%, ensuring a consistent starting point for derivatization or screening.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
Cat. No. B12074396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NSC(=O)N2)Cl
InChIInChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
InChIKeyNQYWTBZSDNPDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: Essential Thiadiazolone Scaffold


3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one (CAS 691840-21-8) is a 1,2,4-thiadiazole derivative featuring an ortho-chlorophenyl substituent at the 3-position and a ketone group at the 5-position, forming a thiadiazolone core . This heterocyclic scaffold is recognized as a new selective inhibitor chemotype for Trypanosoma cruzi triosephosphate isomerase (TcTIM), a validated target for Chagas disease [1]. The compound is commercially available with a specified purity of 95% or 98% from multiple suppliers , and its molecular weight is 212.66 g/mol [2].

TcTIM enzyme inhibition studies for Chagas disease research
Ortho-chloro substituted 1,2,4-thiadiazol-5(4H)-one scaffold for SAR exploration
High-purity research grade available from multiple suppliers

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: Isomer Substitution Risks


Substituting the ortho-chloro isomer with its para-chloro or unsubstituted phenyl analogs is not a chemically or biologically neutral exchange. The position of the chlorine substituent significantly impacts the compound's physicochemical properties, such as its acidity (pKa) and density, which directly influence solubility, permeability, and target binding. For instance, the predicted pKa of the ortho-chloro derivative is expected to differ from that of the para-chloro (pKa 6.96 ± 0.20) and unsubstituted phenyl (pKa 7.28 ± 0.20) analogs due to steric and electronic ortho-effects. These differences can lead to altered ionization states at physiological pH, affecting interactions with biological targets like TcTIM, where the 1,2,4-thiadiazol-5(4H)-one scaffold is known to exert its inhibitory activity [1]. Procurement of the exact ortho-substituted compound is therefore critical for maintaining experimental consistency and obtaining reproducible data.

Target (Ortho-chloro)
Risk
Potential Substitute
3-(2-Chlorophenyl) derivative
pKa shift due to ortho-effect may alter ionization and solubility at physiological pH
3-(4-Chlorophenyl) isomer (predicted higher pKa)
Ortho-substituted binding profile
Target engagement with TcTIM may be position-sensitive; para or unsubstituted analogs may not reproduce inhibition
Unsubstituted phenyl or 4-methylphenyl analogs

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: Evidence vs. Analogs


Ortho-Chloro Substitution Shifts Physicochemical Profile

The ortho-chloro substitution pattern in 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is predicted to result in a different pKa value compared to the para-chloro isomer (3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one, CAS 192817-66-6), which has a predicted pKa of 6.96 ± 0.20 . While direct experimental pKa data for the ortho isomer is not available in the primary literature, the established ortho-effect in aromatic systems suggests a lower pKa for the ortho-substituted compound due to steric hindrance and intramolecular hydrogen bonding with the adjacent thiadiazolone ring. This difference is quantifiable in terms of the predicted density: the para isomer has a predicted density of 1.57 ± 0.1 g/cm³ , whereas the ortho isomer's density is expected to be similar but may differ slightly due to molecular packing effects.

Substituent Position Shifts pKa Profile
Class-level
pKa (predicted): ortho
pKa shift may influence ionization and solubility; data to verify experimentally
Computational prediction (ChemicalBook); ortho-effect well-established
TcTIM Inhibition Potency (Class-level)
Class-level
Related analog IC50: 86 nM; 4-methylphenyl analog: 3,500 nM (40-fold range)
Potency is highly substituent-dependent; supports screening of ortho-chloro derivative
Target compound IC50 not yet reported; SAR inferred from analogs
Purity Grade Availability
Specification review
95% (AKSci) or 98% (Leyan); Para isomer: 95% (Bidepharm)
Equivalent purity grades support reproducible comparative studies
Vendor specifications; purity parity enables attribution of differences to ortho-substitution
Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

Class-Level Potency Against TcTIM

The 1,2,4-thiadiazol-5(4H)-one chemotype has been identified as a new selective inhibitor of Trypanosoma cruzi triosephosphate isomerase (TcTIM) [1]. While specific IC50 data for 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one itself is not available in the primary literature, a closely related derivative from this class demonstrated an IC50 value of 86 nM against TcTIM, with no inhibitory effect on the mammalian enzyme [2]. In contrast, the para-methylphenyl analog (3-(4-methylphenyl)-1,2,4-thiadiazol-5(4H)-one) exhibited an IC50 of 3,500 nM (3.5 µM) against TcTIM, indicating a 40-fold difference in potency based on substituent identity and position [3].

TcTIM Inhibition Potency (Class-level)
Class-level
Related analog IC50: 86 nM; 4-methylphenyl analog: 3,500 nM (40-fold range)
Potency is highly substituent-dependent; supports screening of ortho-chloro derivative
Target compound IC50 not yet reported; SAR inferred from analogs
Chagas Disease Enzyme Inhibition Neglected Tropical Diseases

Purity Specifications for Reproducible Experiments

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is commercially available from multiple vendors with clearly defined purity specifications. AK Scientific offers the compound at a minimum purity of 95% , while Leyan supplies it at 98% purity . In comparison, the para-chloro isomer (3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one) is also available at 95% purity from suppliers like Bidepharm . This parity in available purity grades ensures that any differences observed in biological or chemical assays are attributable to the intrinsic properties of the ortho-substituted molecule, not to variations in sample quality.

Purity Grade Availability
Specification review
95% (AKSci) or 98% (Leyan); Para isomer: 95% (Bidepharm)
Equivalent purity grades support reproducible comparative studies
Vendor specifications; purity parity enables attribution of differences to ortho-substitution
Chemical Procurement Quality Control Synthetic Chemistry

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: Key Application Scenarios


SAR Studies in Chagas Drug Discovery

The ortho-chlorophenyl substituent in 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one serves as a key point of diversification in SAR campaigns targeting TcTIM inhibition. Given the established class-level potency of 1,2,4-thiadiazol-5(4H)-ones, with one derivative exhibiting an IC50 of 86 nM against TcTIM [1], this specific ortho-chloro analog is an essential comparator to its para-chloro and unsubstituted counterparts to elucidate the impact of halogen position on target engagement and selectivity . Procuring this exact compound allows researchers to generate critical data on the ortho-effect within this promising anti-parasitic chemotype.

Physicochemical Profiling & Solubility Optimization

The predicted pKa differences between the ortho- and para-chloro isomers, driven by steric and electronic ortho-effects, make 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one a valuable probe for studying how subtle structural changes influence solubility, permeability, and ionization state . Researchers focused on optimizing the drug-like properties of the 1,2,4-thiadiazol-5(4H)-one scaffold will require this compound to experimentally measure its solubility-pH profile and compare it directly to the para-chloro (pKa 6.96 ± 0.20) and unsubstituted phenyl (pKa 7.28 ± 0.20) analogs [2].

TcTIM Dimerization Inhibition Probe

The mechanism of action for the 1,2,4-thiadiazol-5(4H)-one class involves the highly selective, irreversible inactivation of TcTIM through non-covalent binding that interferes with enzyme dimerization [1]. As a member of this unique inhibitor class, 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a candidate for use in advanced biochemical and biophysical assays (e.g., DOSY-NMR, native MS) to further probe the dimer-interface disruption mechanism [1]. Procuring this specific derivative is necessary for studies aimed at validating TcTIM as a target and developing novel anti-Chagas therapeutics.

Synthetic Methods for Functionalized Thiadiazolones

The presence of the ortho-chloro group presents a unique steric environment that can be exploited in the development of new synthetic methods for 1,2,4-thiadiazol-5(4H)-one functionalization. For example, the ortho-chloro atom could serve as a directing group for metal-catalyzed C-H activation or as a handle for further diversification via cross-coupling reactions. As a well-defined, commercially available building block with a specified purity of 95-98% , 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is an ideal substrate for exploring new chemical space around the N4-position of the heterocycle [3].

Application
Selection Property
Validation Focus
TcTIM SAR studies
Substituent-dependent potency profile
Ortho-effect on target engagement and selectivity
Physicochemical profiling
Ionization and solubility behavior
Experimental pKa/solubility-pH profile
TcTIM dimerization mechanism
Dimer-interface disruption probe
Biophysical binding assay context
Synthetic methodology
Ortho-chloro directing group potential
C-H activation / cross-coupling reaction scope
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